molecular formula C6H6INO B13644639 3-Iodo-2-methylpyridin-4-ol

3-Iodo-2-methylpyridin-4-ol

Cat. No.: B13644639
M. Wt: 235.02 g/mol
InChI Key: FYKJKLVIOWSLHW-UHFFFAOYSA-N
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Description

3-Iodo-2-methylpyridin-4-ol is a chemical compound with the molecular formula C6H6INO and a molecular weight of 235.02 g/mol . It is a derivative of pyridine, characterized by the presence of an iodine atom at the third position, a methyl group at the second position, and a hydroxyl group at the fourth position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methylpyridin-4-ol can be achieved through various methods, including the iodination of 2-methylpyridin-4-ol. One common approach involves the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure efficient iodination.

Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-methylpyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Iodo-2-methylpyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison: 3-Iodo-2-methylpyridin-4-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties compared to its analogs. The iodine atom enhances the compound’s ability to participate in substitution and reduction reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C6H6INO

Molecular Weight

235.02 g/mol

IUPAC Name

3-iodo-2-methyl-1H-pyridin-4-one

InChI

InChI=1S/C6H6INO/c1-4-6(7)5(9)2-3-8-4/h2-3H,1H3,(H,8,9)

InChI Key

FYKJKLVIOWSLHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1)I

Origin of Product

United States

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